2-Chlorocyclopropane-1-carboxylic acid
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Overview
Description
2-Chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C4H5ClO2. It is a cyclic carboxylic acid with a chlorine atom attached to the cyclopropane ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropane with chlorine gas under photochemical conditions, which produces chlorocyclopropane . This intermediate can then be further reacted with carbon dioxide in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by carboxylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclopropane-1-carboxylic acid.
Reduction Reactions: The compound can be reduced to cyclopropane-1-carboxylic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopropane-1,1-dicarboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Major Products Formed:
Substitution: Cyclopropane-1-carboxylic acid.
Reduction: Cyclopropane-1-carboxylic acid.
Oxidation: Cyclopropane-1,1-dicarboxylic acid.
Scientific Research Applications
2-Chlorocyclopropane-1-carboxylic acid has numerous applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-Chlorocyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropane ring strain makes it highly reactive, allowing it to participate in ring-opening reactions and other transformations. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or chemical synthesis .
Comparison with Similar Compounds
2-Chlorocyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
Cyclopropyl chloride: Similar structure but lacks the carboxylic acid group, limiting its applications in carboxylation reactions.
Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxyl group, making it more reactive in certain oxidation reactions.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a reactive chlorine atom, which provides versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-chlorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFZHBEJQGHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902465 |
Source
|
Record name | NoName_1708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258298-11-1 |
Source
|
Record name | 2-chlorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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